Theophylline monohydrate
Overview
Description
Theophylline monohydrate is a methylxanthine derivative commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is known for its bronchodilator properties, which help to relax the smooth muscles of the airways, making breathing easier. This compound is a crystalline compound that includes one molecule of water in its structure .
Mechanism of Action
Target of Action
Theophylline, a xanthine derivative, primarily targets phosphodiesterase and adenosine receptors . It is used to manage symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction .
Mode of Action
Theophylline has two distinct actions in the airways of patients with reversible obstruction: smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli . Mechanistically, theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator .
Biochemical Analysis
Biochemical Properties
Theophylline monohydrate interacts with various enzymes and proteins. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . This compound exhibits high plasticity due to its unique ladder-like structure, where rigid molecular dimers weakly connect to more rigid water chains .
Cellular Effects
This compound has several actions at a cellular level. It can cause nausea, diarrhea, increase in heart rate, abnormal heart rhythms, and CNS excitation (headaches, insomnia, irritability, dizziness, and lightheadedness). Seizures can also occur in severe cases of toxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . This compound’s unique ladder-like structure allows for facile propagation of dislocations in its crystals when subjected to external stress .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For instance, during the transformation from form II to form IV in several solvents, theophylline self-associates in solvents which are good H-bond donors and the presence of these aggregates hinder the nucleation and phase transformation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in dogs, theophylline is used for the management of chronic bronchitis and bradyarrhythmias . The most common side effects include stomach upset and excitement .
Metabolic Pathways
This compound is metabolized extensively in the liver. It undergoes N-demethylation via cytochrome P450 1A2. It is metabolized by parallel first order and Michaelis-Menten pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline monohydrate can be synthesized through the hydration of anhydrous theophylline. This process involves exposing anhydrous theophylline to a humid environment, allowing it to absorb water and form the monohydrate. The reaction conditions typically include maintaining a relative humidity of 100% for at least two weeks .
Industrial Production Methods: In industrial settings, this compound is often produced by crystallizing the compound from an aqueous solution. This involves dissolving anhydrous theophylline in water, followed by controlled cooling to precipitate the monohydrate crystals. The crystals are then collected, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Theophylline monohydrate undergoes various chemical reactions, including:
Hydration and Dehydration: this compound can be converted back to anhydrous theophylline through dehydration, typically by heating or exposure to a dry atmosphere.
Oxidation and Reduction: Theophylline can undergo oxidation to form 1,3-dimethyluric acid and other metabolites.
Substitution Reactions: Theophylline can participate in substitution reactions, particularly involving its nitrogen atoms.
Common Reagents and Conditions:
Hydration: Water or humid air.
Dehydration: Heat or dry air.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Hydration: this compound.
Dehydration: Anhydrous theophylline.
Oxidation: 1,3-dimethyluric acid and other metabolites.
Scientific Research Applications
Theophylline monohydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
- Caffeine
- Theobromine
- Aminophylline (a compound containing theophylline and ethylenediamine)
Theophylline monohydrate’s unique combination of bronchodilator, anti-inflammatory, and immunomodulatory effects makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQSMEFCAIHTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208361 | |
Record name | Theophylline monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-84-0 | |
Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5967-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theophylline [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Theophylline monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C137DTR5RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between theophylline anhydrate and theophylline monohydrate?
A: Theophylline anhydrate and this compound are two different solid forms of theophylline. Theophylline anhydrate is the anhydrous form, meaning it contains no water molecules in its crystal structure. In contrast, this compound is a hydrate, with one water molecule incorporated for each molecule of theophylline in its crystal lattice. [, ]
Q2: How does the presence of water affect the properties of theophylline?
A: The presence of water in this compound significantly impacts its physicochemical properties. For example, this compound exhibits superior plasticity and tabletability compared to the anhydrous form. [, ] Additionally, the dissolution rate and solubility of the two forms differ, influencing the bioavailability and therapeutic efficacy of theophylline. [, , ]
Q3: What polymorphic forms of theophylline anhydrate are known?
A: Research has identified two polymorphic forms of theophylline anhydrate, designated as form I and form III. [, ] Form I is the stable anhydrous form under ambient conditions. Form III is a metastable anhydrate, meaning it is less stable than form I and tends to convert to the stable form over time. []
Q4: What techniques are used to characterize different solid forms of theophylline?
A4: Researchers employ various analytical techniques to identify and characterize different solid forms of theophylline, including:
- X-ray powder diffraction (XRPD): This technique helps identify and quantify different polymorphic forms present in a sample. [, , , , ]
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions, such as dehydration or melting, providing information about the thermal stability and transitions between different forms. [, , , , ]
- Thermogravimetric analysis (TG): TG measures weight changes as a function of temperature, allowing for the quantification of water content and assessment of dehydration kinetics. [, , ]
- Infrared (IR) and Raman spectroscopy: These vibrational spectroscopic techniques provide information about molecular vibrations, which are sensitive to changes in chemical bonding and molecular environment. They are valuable tools for identifying different forms, monitoring phase transitions, and studying hydrogen bonding interactions. [, , , , , , ]
- Atomic Force Microscopy (AFM): AFM allows for the visualization of surface changes at the nanoscale, providing insights into the mechanisms of hydrate formation and dissolution. []
Q5: How does the manufacturing process affect the polymorphic form of theophylline in tablets?
A: The manufacturing process, specifically the granulation method and drying temperature, can significantly influence the polymorphic form of theophylline in tablets. For instance, high-shear wet granulation tends to produce a mixture of stable anhydrous theophylline (form I) and metastable anhydrous theophylline (form III), while fluid-bed granulation predominantly yields the stable anhydrous form. []
Q6: Why is the dissolution rate of theophylline important?
A: The dissolution rate of theophylline is a critical factor influencing its bioavailability, as it determines the rate at which the drug dissolves in the gastrointestinal fluid and becomes available for absorption. [, ] A slower dissolution rate can lead to lower bioavailability and potentially affect therapeutic efficacy.
Q7: How can the dissolution rate of theophylline be modified?
A7: Several factors can influence the dissolution rate of theophylline, including:
- Polymorphic form: As mentioned earlier, the different polymorphic forms of theophylline exhibit different dissolution rates. [, , ]
- Particle size: Smaller particle sizes generally dissolve faster due to their larger surface area to volume ratio. []
- Formulation: The choice of excipients and the manufacturing process can significantly impact the dissolution rate. [, , , , ]
Q8: Is this compound stable under ambient conditions?
A: this compound can dehydrate under ambient conditions, converting to anhydrous theophylline. [] The dehydration kinetics depend on environmental factors such as temperature and humidity. []
Q9: How does storage humidity affect theophylline tablets?
A: Storing tablets containing metastable anhydrous theophylline (form III) at relative humidity levels above 33% can induce complete conversion to the stable anhydrous form (form I), leading to a significant decrease in the initial dissolution rate. [] This highlights the importance of controlling storage conditions to maintain the physical stability and performance of theophylline tablets.
Q10: What strategies can be used to improve the stability of theophylline formulations?
A10: Various formulation strategies can enhance the stability of theophylline, including:
- Choice of excipients: Using excipients that can inhibit the conversion between polymorphic forms, such as polyvinylpyrrolidone (PVP), can help maintain the desired physical form and dissolution characteristics of theophylline. []
- Controlling the granulation process: Selecting a granulation method that minimizes the formation of the less stable anhydrous form (form III) can improve stability. []
- Optimizing drying conditions: Drying granules at lower temperatures can help retain the desired polymorphic form and prevent undesired transformations during manufacturing. []
Q11: What are the challenges in developing sustained-release formulations of theophylline?
A: The tendency of theophylline anhydrate to transform into the less soluble monohydrate during dissolution presents a challenge for developing sustained-release formulations. [, ] The formation of the monohydrate on the tablet surface can hinder drug release and affect the desired dissolution profile.
Q12: How can Coherent anti-Stokes Raman scattering (CARS) microscopy be used to study theophylline dissolution?
A: CARS microscopy allows for real-time visualization of drug release and solid-state transformations during dissolution testing. [, , ] It provides valuable insights into the spatial distribution of the drug within the tablet matrix and allows researchers to directly observe the formation of this compound, aiding in the development of more effective drug delivery systems.
Q13: How can Near-infrared (NIR) spectroscopy be used to monitor theophylline formulations?
A: NIR spectroscopy, particularly in an in-line setting, can monitor critical parameters during theophylline formulation development. For example, it can track the transformation of theophylline anhydrate to this compound during wet granulation, allowing for real-time process control and optimization. [, ]
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